molecular formula C16H15N3O2S2 B304722 N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide

N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide

Cat. No. B304722
M. Wt: 345.4 g/mol
InChI Key: ZZAVTFAAQUFHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide, commonly known as MTAA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of thiadiazole derivatives and is known for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of MTAA is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators. MTAA has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
MTAA has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various diseases. MTAA has also been found to modulate the activity of neurotransmitters such as GABA, which are involved in the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

MTAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit significant therapeutic potential. However, there are also some limitations to its use. MTAA has been found to exhibit low solubility in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of MTAA is not yet fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on MTAA. One area of research is the development of more efficient synthesis methods for MTAA. Another area of research is the investigation of the potential therapeutic applications of MTAA in various diseases and disorders. Additionally, further research is needed to elucidate the exact mechanism of action of MTAA and to identify any potential side effects or limitations to its use.

Synthesis Methods

MTAA can be synthesized using a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and 3-methylphenol. The resulting product is then reacted with 2-bromoacetyl bromide to yield MTAA.

Scientific Research Applications

MTAA has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been found to exhibit anti-inflammatory, anticonvulsant, and analgesic properties. MTAA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C16H15N3O2S2/c1-11-4-2-5-12(8-11)21-10-15-18-19-16(23-15)17-14(20)9-13-6-3-7-22-13/h2-8H,9-10H2,1H3,(H,17,19,20)

InChI Key

ZZAVTFAAQUFHCP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=NN=C(S2)NC(=O)CC3=CC=CS3

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C(S2)NC(=O)CC3=CC=CS3

Origin of Product

United States

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